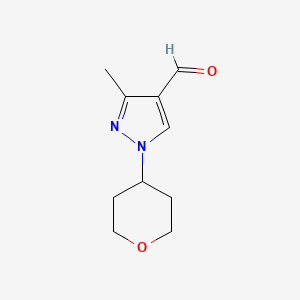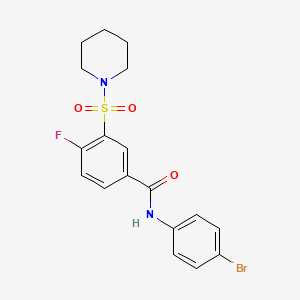
N-(4-bromophenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-bromophenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The compound also contains a sulfonyl group attached to a piperidine ring, which is a common structural motif in medicinal chemistry due to its ability to bind to various biological targets .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide core, with a bromine atom and a fluorine atom as substituents on the benzene ring. The piperidinylsulfonyl group would likely be attached to the benzene ring as well .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The benzamide group could participate in reactions typical of amides, such as hydrolysis. The bromine and fluorine atoms could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the benzamide and piperidinylsulfonyl groups could increase the compound’s polarity and potentially its solubility in water .Wissenschaftliche Forschungsanwendungen
Radiotracer Development
Research has demonstrated the feasibility of using nucleophilic displacement of bromide for the synthesis of radiolabeled compounds, such as [18F] NIDA-42033, for imaging CB1 cannabinoid receptors in the brain using positron emission tomography (PET) (Katoch-Rouse & Horti, 2003). This highlights the potential for related benzamide compounds to be used in the development of radiotracers for neurological research.
Neurological Disease Research
Studies have utilized selective serotonin 1A molecular imaging probes, indicating the relevance of benzamide derivatives in quantifying receptor densities in diseases like Alzheimer's, showcasing their utility in understanding neurological conditions and their progression (Kepe et al., 2006).
Drug Metabolism
Investigations into the metabolism of novel orexin receptor antagonists, such as SB-649868, have been conducted to understand their disposition in humans, which is crucial for the development of treatments for conditions like insomnia (Renzulli et al., 2011). This suggests that benzamide derivatives could be significant in studying and developing new pharmaceuticals.
Synthesis and Characterization of Novel Compounds
Research focused on the synthesis, characterization, and bioactivity study of new benzamides and their metal complexes underlines the importance of such compounds in developing new materials with potential antibacterial properties (Khatiwora et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research could focus on elucidating the biological activity of this compound and optimizing its properties for potential therapeutic use. This could involve testing the compound in biological assays, studying its mechanism of action, and potentially modifying its structure to improve its activity or reduce any side effects .
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O3S/c19-14-5-7-15(8-6-14)21-18(23)13-4-9-16(20)17(12-13)26(24,25)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTHKQAGUJTLGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

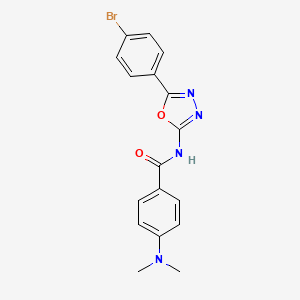
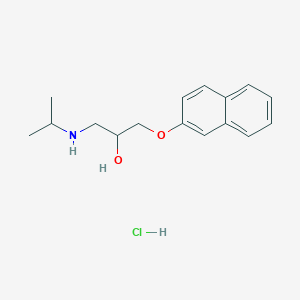
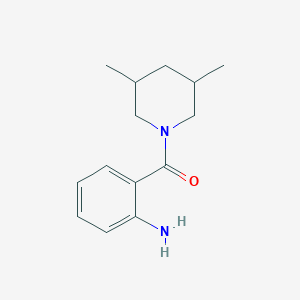
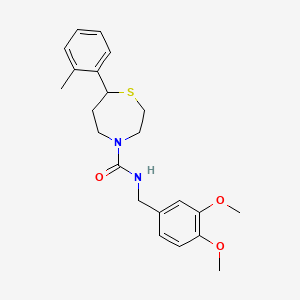
![N3,N8-bis(2-hydroxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B2832296.png)
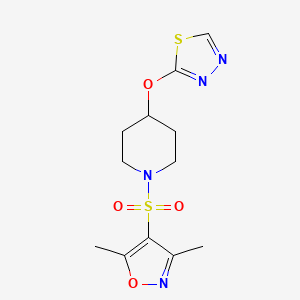

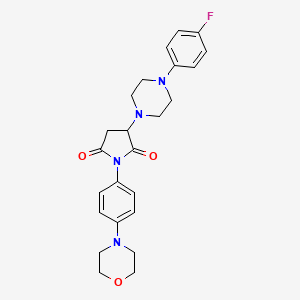
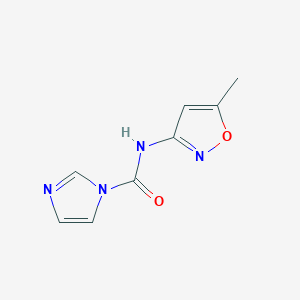

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2832310.png)
![3,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2832311.png)
![[3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienyl](1,3-benzodioxol-5-yl)methanone](/img/structure/B2832314.png)
